molecular formula C5H2BF5KN B13456613 Potassium (2,6-difluoro-4-pyridinyl)trifluoroborate

Potassium (2,6-difluoro-4-pyridinyl)trifluoroborate

Cat. No.: B13456613
M. Wt: 220.98 g/mol
InChI Key: HLRUDVSMYBDKLK-UHFFFAOYSA-N
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Description

Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide typically involves the reaction of 2,6-difluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and electrophilic addition.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the products are usually biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.

Comparison with Similar Compounds

Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide, particularly its enhanced stability and reactivity due to the presence of fluorine atoms.

Properties

Molecular Formula

C5H2BF5KN

Molecular Weight

220.98 g/mol

IUPAC Name

potassium;(2,6-difluoropyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H2BF5N.K/c7-4-2-1-3(5(8)12-4)6(9,10)11;/h1-2H;/q-1;+1

InChI Key

HLRUDVSMYBDKLK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(N=C(C=C1)F)F)(F)(F)F.[K+]

Origin of Product

United States

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